methanone CAS No. 91658-54-7](/img/structure/B14369681.png)
[5-(4-Methylphenyl)-1H-tetrazol-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring substituted with a 4-methylphenyl group and a phenylmethanone group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile. This reaction is often carried out under acidic or basic conditions, with the use of catalysts such as copper or zinc salts to facilitate the cyclization process.
Substitution Reactions: The introduction of the 4-methylphenyl group and the phenylmethanone group can be achieved through substitution reactions. These reactions may involve the use of reagents such as aryl halides and organometallic compounds to introduce the desired substituents onto the tetrazole ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents introduced.
Applications De Recherche Scientifique
5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Tetrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making them valuable in the development of new therapeutic agents.
Biological Research: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its unique structure allows for the exploration of its interactions with various biological targets.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings. Tetrazole derivatives are known for their thermal stability and resistance to degradation, making them suitable for high-performance applications.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-1H-tetrazol-1-ylmethanone: This compound has a fluorine atom instead of a methyl group on the phenyl ring. The presence of the fluorine atom can alter the compound’s chemical reactivity and biological activity.
5-(4-Chlorophenyl)-1H-tetrazol-1-ylmethanone: This compound has a chlorine atom instead of a methyl group on the phenyl ring. The chlorine atom can influence the compound’s solubility and interaction with biological targets.
5-(4-Methylphenyl)-1H-tetrazol-1-ylethanone: This compound has an ethanone group instead of a methanone group. The difference in the carbon chain length can affect the compound’s physical properties and chemical behavior.
The uniqueness of 5-(4-Methylphenyl)-1H-tetrazol-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
91658-54-7 |
|---|---|
Formule moléculaire |
C15H12N4O |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
[5-(4-methylphenyl)tetrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H12N4O/c1-11-7-9-12(10-8-11)14-16-17-18-19(14)15(20)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
VZAMVUXJZLQYDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=NN2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


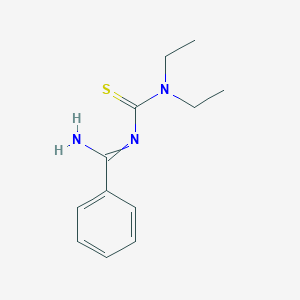
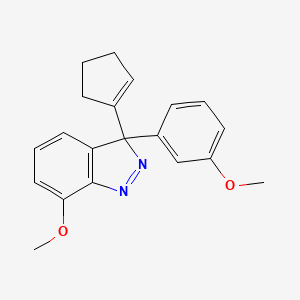
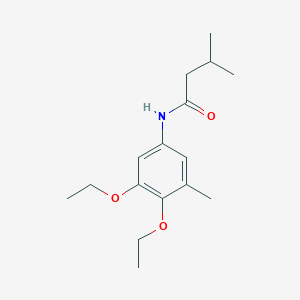

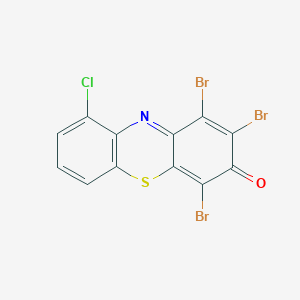

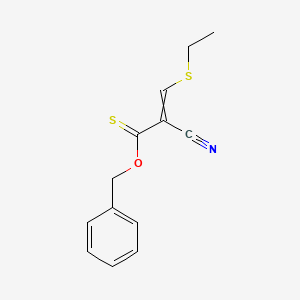


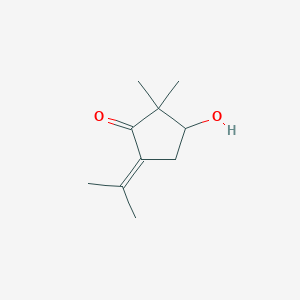
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
